14S-Hdha
Overview
Description
14(S)-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-LO processing of docosahexaenoic acid (DHA). It is a precursor to the pro-resolving mediator maresin 1 .
Synthesis Analysis
14(S)-HDHA is synthesized by adipocytes at concentrations comparable to those of protectins and resolvins derived from DHA in WAT . It is formed by 12-lipoxygenase (12-LO) or 15-LO processing of docosahexaenoic acid (DHA) .Molecular Structure Analysis
The molecular formula of 14(S)-HDHA is C22H32O3 . The structure contains DHA esterified to 9- and 13-hydroxyoctadecadienoic acid (HLA) or 14-hydroxydocosahexaenoic acid (HDHA), termed 9-DHAHLA, 13-DHAHLA, and 14-DHAHDHA .Chemical Reactions Analysis
The chemical reactions involving 14(S)-HDHA are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
14(S)-HDHA has a molecular weight of 344.5 g/mol. It is soluble in 0.1 M Na2CO3 (2 mg/ml), DMF, DMSO, and ethanol. In PBS (pH 7.2), it is soluble up to 0.5 mg/ml .Scientific Research Applications
Biomedical Research : Carbon-14, as measured by Accelerator Mass Spectrometry (AMS), is highly sensitive for quantifying 14C in biological samples. This has enabled pioneering methods in human health studies, particularly at low doses (McCartt, Ognibene, Bench, & Turteltaub, 2015).
Microdosing Applications : AMS has been utilized for studying biological samples labeled with 14C-labeled pharmaceutical drugs. This approach is particularly effective for exploring small sample amounts and low concentrations (Salehpour, Forsgard, & Possnert, 2010).
Forensic Sciences : 14C analysis in teeth can estimate the year of birth in individuals, which has direct applications in forensic sciences. This technique relies on the analysis of enamel and dentin tissues to determine 14C concentrations (Gil-Chavarría et al., 2020).
Radiocarbon Dating : Radiocarbon dating, a widely used method in archaeology and earth sciences, utilizes 14C measurements. This technique has been enhanced by AMS, allowing for precise dating of various materials (Scott, 2006).
Environmental and Climate Studies : Carbon-14 studies include tracking past changes in environmental conditions as observed in corals, marine sediments, and terrestrial records. This helps in understanding the influence of oceanic oscillations and climate change (Jull et al., 2003).
Drug Discovery and Development : AMS, with its ability to measure elemental isotopes at the individual atom level, is crucial in the analysis of 14C in drug discovery. This high sensitivity allows for much lower doses of 14C in research programs (Garner, 2000).
Ocean Circulation Studies : Radiocarbon measurements in the ocean are critical for understanding the global carbon cycle and CO2 exchange between the atmosphere and the ocean. These measurements have been pivotal in assessing ocean circulation patterns (Nydal, 2000).
Mechanism of Action
Target of Action
14S-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-lipoxygenase (15-LO) processing of docosahexaenoic acid (DHA) . It is a precursor to the pro-resolving mediator maresin 1 . The primary targets of this compound are the lipoxygenase enzymes, specifically 12-LO and 15-LO .
Mode of Action
This compound interacts with its targets, the 12-LO and 15-LO enzymes, through a process known as lipoxygenation . This interaction results in the formation of this compound from DHA . The this compound then serves as a precursor to the pro-resolving mediator maresin 1 .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the lipoxygenase pathway . This pathway is activated by the interaction of this compound with the 12-LO and 15-LO enzymes . The downstream effects of this pathway include the production of maresin 1, a pro-resolving mediator .
Result of Action
The result of this compound’s action is the production of maresin 1, a pro-resolving mediator . Maresin 1 has potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of healing .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
14S-HDHA plays a significant role in biochemical reactions. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA . The nature of these interactions involves the enzymatic processing of DHA to form this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-OUKOMXQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348022 | |
Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119433-37-3 | |
Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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